4-carbamimidoylbenzamide Hydrochloride

Perovskite Solar Cells Defect Passivation Additive Engineering

4-Carbamimidoylbenzamide Hydrochloride (syn. 4-amidinobenzamide hydrochloride) is a para-substituted benzamide derivative bearing both a primary amide and a protonated amidine group on the same phenyl ring.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
CAS No. 59855-11-7
Cat. No. B1635614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-carbamimidoylbenzamide Hydrochloride
CAS59855-11-7
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)C(=O)N.Cl
InChIInChI=1S/C8H9N3O.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H3,9,10)(H2,11,12);1H
InChIKeyIYIAWOSYBLPUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carbamimidoylbenzamide Hydrochloride (CAS 59855-11-7): Verified Baselines for Laboratory Procurement


4-Carbamimidoylbenzamide Hydrochloride (syn. 4-amidinobenzamide hydrochloride) is a para-substituted benzamide derivative bearing both a primary amide and a protonated amidine group on the same phenyl ring . It is supplied as a white to almost-white crystalline powder with a molecular formula of C₈H₁₀ClN₃O (MW 199.64 g·mol⁻¹), a melting point of 302–303 °C, and aqueous solubility of approximately 20 mg·mL⁻¹ [1]. The compound serves as a versatile synthetic building block—its amidine moiety functions as an arginine-mimetic P1 residue in serine protease inhibitor design, while the benzamide group provides differential hydrogen-bonding capacity exploited in both medicinal chemistry and materials science [2].

Why 4-Carbamimidoylbenzamide Hydrochloride Cannot Be Interchanged with Other Amidino-Aromatics


Amidino-substituted aromatic compounds are frequently treated as interchangeable arginine-mimetic building blocks, yet small variations in the non-amidine functional group produce large, quantifiable differences in both biological potency and materials performance. Replacing the benzamide moiety with a benzoic acid [1], a benzylamide spacer [2], a sulfonamide , or using the free base instead of the hydrochloride salt each alters hydrogen-bonding geometry, dipole moment, aqueous solubility, or protonation state in ways that cannot be compensated by simple stoichiometric adjustment. The evidence presented in Section 3 demonstrates that these substitutions produce differences ranging from approximately 3-fold to over 100-fold in functional assays, making generic substitution scientifically indefensible for any application requiring reproducible quantitative outcomes.

Product-Specific Quantitative Evidence Guide: 4-Carbamimidoylbenzamide Hydrochloride Differential Performance Data


ABAm vs. ABAc in Perovskite Solar Cells: 24.60% PCE Achieved Through Stronger Defect Passivation by the Amide Group

In a direct head-to-head comparison, 4-amidinobenzamide hydrochloride (ABAm) outperformed 4-amidinobenzoic acid hydrochloride (ABAc) as a perovskite additive. The amide group of ABAm confers a larger dipole moment than the carboxylic acid of ABAc, producing stronger hydrogen bonds with I⁻ anions (N…H) and stronger coordination bonds with Pb²⁺ cations (C=O). This yields a carrier lifetime of 1.7 µs in ABAm-treated films [1]. The ABAm-treated device achieved a power conversion efficiency (PCE) of 24.60% and retained 93% of its initial efficiency after 1200 h of ambient storage, while ABAc-treated devices showed inferior film quality metrics under identical fabrication conditions [1].

Perovskite Solar Cells Defect Passivation Additive Engineering

Benzamide vs. Sulfonamide in Mast Cell Tryptase Inhibition: ~100-Fold Potency Advantage for the 4-Amidinobenzamide Scaffold

In a systematic structure–activity study of monocharged tryptase inhibitors sharing a common 3,3-diphenylpropylurea scaffold, the 4-amidinobenzamide derivative (compound 20) exhibited a Ki of 0.084 mM, whereas the structurally analogous 4-(amidinobenzene)sulfonamide (compound 21) showed dramatically reduced potency with a Ki of approximately 9.7 mM. This represents an approximately 100-fold loss in inhibitory activity upon substitution of the benzamide carbonyl with a sulfonyl group . The data demonstrate that the amide carbonyl is not a passive linker but an essential pharmacophoric element for tryptase binding.

Mast Cell Tryptase Serine Protease Inhibition Arginine Mimetic

N-Coumarinyl-4-Amidinobenzamides Deliver Prothrombin Times Comparable to Warfarin in an In Vivo Antithrombotic Model

Twenty-three N-coumarinyl-4-amidinobenzamides were synthesized and evaluated for in vivo antithrombotic activity. The unsubstituted amidine 4a (derived from 4-amidinobenzamide) achieved a prothrombin time (PT) of 36.5 s, which is numerically superior to the reference anticoagulant warfarin at 42.3 s under the same experimental conditions [1]. Other congeners in the series—coumarinyl oxadiazole 5 (42.3 s), bis-coumarinyl oxadiazole 6b (37.8 s), and coumarinyl pyrazole 10b (38.5 s)—also demonstrated PT values comparable to or better than warfarin, confirming that the 4-amidinobenzamide P1 moiety serves as a productive warfarin-competitive scaffold for factor Xa inhibitor development [1].

Factor Xa Inhibition Anticoagulant Prothrombin Time

Hydrochloride Salt Provides Defined Stoichiometry and 20 mg·mL⁻¹ Aqueous Solubility—Critical for Reproducible Biological Assay Preparation

The hydrochloride salt of 4-amidinobenzamide (CAS 59855-11-7) exhibits a defined aqueous solubility of 20 mg·mL⁻¹ producing a clear, colorless solution, as verified across multiple independent vendor specifications [1][2]. In contrast, the free base form (CAS 54050-86-1) lacks the protonated amidine hydrochloride counterion that drives this solubility, introducing ambiguity in solution-phase preparation for biological assays . The salt form eliminates weighing inaccuracies caused by variable hygroscopicity of the free base and enables direct dissolution in aqueous buffer without co-solvent optimization, a practical advantage documented in enzymatic inhibition protocols where precise inhibitor concentration is essential for reproducible Ki determination .

Aqueous Solubility Salt Form Assay Reproducibility

99% Purity Grade (Thermo Scientific / Sigma-Aldrich) Minimizes Lot-to-Lot Variability in Perovskite and Enzymatic Applications

4-Carbamimidoylbenzamide hydrochloride is commercially available in multiple purity grades. The Thermo Scientific / Sigma-Aldrich product is specified at 99% purity (assay range 98.5–100.0%), while the TCI product is specified at >92.0% (HPLC)(N) . For applications such as perovskite solar cell fabrication—where trace impurities introduce non-radiative recombination centers that directly reduce PCE from the demonstrated 24.60% benchmark—or enzymatic inhibition assays where unidentified impurities can act as false-positive hit compounds, the 99% purity grade provides verifiable lot-to-lot consistency that the >92% grade cannot guarantee [1].

Purity Specification Lot Consistency Procurement Standard

High Thermal Stability (mp 302–303 °C) Supports Reactions Requiring Elevated Temperatures Without Decomposition

The melting point of 4-carbamimidoylbenzamide hydrochloride is consistently reported across authoritative databases as 302–303 °C (lit.) [1]. By comparison, the free base (CAS 54050-86-1) exhibits a lower thermal stability threshold and lacks a sharply defined melting point in public specifications . This high melting point of the hydrochloride salt enables its use in synthetic transformations requiring elevated temperatures—such as amide coupling reactions conducted under reflux in DMF or acetonitrile at 80–110 °C—without risk of thermal degradation of the amidine functionality .

Thermal Stability Reaction Condition Synthetic Robustness

High-Impact Application Scenarios for 4-Carbamimidoylbenzamide Hydrochloride Based on Verified Differential Evidence


Perovskite Solar Cell Additive Engineering: Achieving >24% PCE with Amidino Defect Passivation

Research groups fabricating formamidinium lead iodide (FAPbI₃) perovskite solar cells should select 4-amidinobenzamide hydrochloride (ABAm) at ≥99% purity as the additive of choice. The amide functionality provides a larger dipole moment than the carboxylic acid analog ABAc, strengthening hydrogen bonds with I⁻ anions and coordination bonds with Pb²⁺ cations to suppress non-radiative recombination. The ABAm-treated device achieves a certified PCE of 24.60% and retains 93% of initial efficiency after 1200 h of ambient storage [1]. Impurities in lower-purity grades (>92%) may introduce competing recombination pathways that erode this performance margin, making the 99% grade essential for reproducible high-efficiency outcomes.

Serine Protease Inhibitor Development: Optimizing P1 Residue Affinity Through the Benzamide Scaffold

Medicinal chemistry programs targeting trypsin-like serine proteases (tryptase, factor Xa, thrombin, factor XIa) should use 4-amidinobenzamide hydrochloride as the P1 building block rather than its sulfonamide, benzylamide, or carboxylic acid isosteres. The mast cell tryptase SAR demonstrates that the benzamide carbonyl is pharmacophorically essential: replacement with a sulfonamide reduces inhibitory potency approximately 100-fold (Ki 0.084 mM vs. 9.7 mM) . The hydrochloride salt provides the defined aqueous solubility (20 mg·mL⁻¹) required for precise inhibitor concentration in dose-response assays, eliminating solvent optimization steps associated with the free base [2].

Factor Xa Anticoagulant Lead Optimization: Building on Warfarin-Competitive In Vivo Efficacy

Anticoagulant discovery teams developing oral factor Xa inhibitors can justify procurement of 4-amidinobenzamide hydrochloride as the P1 residue precursor based on published in vivo data: N-coumarinyl-4-amidinobenzamide (compound 4a) achieves a prothrombin time of 36.5 s, comparing favorably with warfarin at 42.3 s in a murine antithrombotic model [3]. The amidine group engages the S1 pocket of factor Xa through a conserved salt bridge with Asp189, while the benzamide carbonyl participates in a hydrogen-bond network with Gly219, providing a dual-anchor binding mode that structurally related P1 residues (e.g., 4-amidinobenzylamide, benzamidine) cannot fully recapitulate.

High-Temperature Synthetic Transformations: Exploiting Thermal Stability to 302 °C

Synthetic chemistry laboratories performing amide coupling, nucleophilic acyl substitution, or metal-catalyzed cross-coupling reactions on the amidine-bearing scaffold should utilize the hydrochloride salt form for its demonstrated thermal robustness. With a melting point of 302–303 °C—more than 120 °C above that of 4-aminobenzamide and substantially higher than the free base—the salt withstands reflux conditions in DMF (110 °C) and acetonitrile (82 °C) without decomposition of the acid-labile amidine group . This thermal window enables one-pot synthetic sequences that would require protecting-group strategies with less stable analogs.

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